N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide
Overview
Description
N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide is a complex organic compound that features a benzamide core with an iodine and methyl substitution on the phenyl ring, and a pyridin-2-ylsulfanyl group attached to the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the iodination of 2-methylphenylamine followed by the formation of the benzamide through an amide coupling reaction. The pyridin-2-ylsulfanyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for halogen exchange reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of iodine and sulfur-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine and sulfur atoms can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide
- N-(4-chloro-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide
- N-(4-fluoro-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide
Uniqueness
N-(4-iodo-2-methylphenyl)-3-[(pyridin-2-ylsulfanyl)methyl]benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can also enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be important in drug design and molecular recognition.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-(pyridin-2-ylsulfanylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2OS/c1-14-11-17(21)8-9-18(14)23-20(24)16-6-4-5-15(12-16)13-25-19-7-2-3-10-22-19/h2-12H,13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIBFPKGAJSLCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC(=C2)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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